Cas no 25635-22-7 (Ethyl 8-quinolinecarboxylate)

Ethyl 8-quinolinecarboxylate is a versatile quinoline derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable ester functional group, which facilitates further chemical modifications, and a quinoline backbone that imparts useful electronic and steric properties. The compound is particularly valuable in the development of heterocyclic compounds, coordination chemistry, and bioactive molecule design. Its well-defined structure and reactivity make it a reliable building block for synthesizing complex molecules. Ethyl 8-quinolinecarboxylate is also noted for its compatibility with a range of reaction conditions, offering flexibility in synthetic applications.
Ethyl 8-quinolinecarboxylate structure
Ethyl 8-quinolinecarboxylate structure
Product Name:Ethyl 8-quinolinecarboxylate
CAS No:25635-22-7
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD02752438
CID:264874
PubChem ID:154876
Update Time:2025-06-08

Ethyl 8-quinolinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 8-quinolinecarboxylate
    • 8-Quinolinecarboxylicacid, ethyl ester
    • Ethyl quinoline-8-carboxylate
    • Chinolin-8-carbonsaeure-aethylester
    • Ethylo 8-Quinolinecarboxylate
    • quinoline-8-carboxylic acid ethyl ester
    • RARECHEM AL BI 0482
    • WTLGTEPKKMWKPX-UHFFFAOYSA-N
    • AC-9600
    • SCHEMBL6822984
    • SB36220
    • J-524201
    • CCRIS 6962
    • A26298
    • CS-0316298
    • Ethyl8-quinolinecarboxylate
    • AS-18238
    • 8-Quinolinecarboxylic acid, ethyl ester
    • FT-0650796
    • 25635-22-7
    • AKOS009165883
    • DTXSID80180314
    • MFCD02752438
    • 8-Quinoline-carboxylic acid ethyl ester
    • DB-029398
    • MDL: MFCD02752438
    • Inchi: 1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3
    • InChI Key: WTLGTEPKKMWKPX-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC2=CC=CN=C21)=O

Computed Properties

  • Exact Mass: 201.07900
  • Monoisotopic Mass: 201.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.175
  • Boiling Point: 328.3°Cat760mmHg
  • Flash Point: 152.4°C
  • Refractive Index: 1.6
  • PSA: 39.19000
  • LogP: 2.41150

Ethyl 8-quinolinecarboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 8-quinolinecarboxylate Pricemore >>

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Ethyl 8-quinolinecarboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:25635-22-7)Ethyl 8-quinolinecarboxylate
Order Number:A26298
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):182.0
Email:sales@amadischem.com

Ethyl 8-quinolinecarboxylate Related Literature

  • 1. Determination of electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part VII. The total reactivity of quinoline
  • 2. 109. New therapeutic agents of the quinoline series. Part IV. Lutidylquinolines
    A. H. Cook,I. M. Heilbron,L. Steger J. Chem. Soc. 1943 413
  • 3. Restricted rotation. Part 3. Barrier to rotation in methyl 2-(8-quinolyl)-6-oxocyclohex-1-enylacetate: comparative study of the effective bulk of a nitrogen lone pair in quinoline and of a naphthalene hydrogen
    Dhanonjoy Nasipuri,Samir K. Konar J. Chem. Soc. Perkin Trans. 2 1979 269

Additional information on Ethyl 8-quinolinecarboxylate

Ethyl 8-Quinolinecarboxylate (CAS No. 25635-22-7): An Overview of Its Properties, Applications, and Recent Research

Ethyl 8-quinolinecarboxylate (CAS No. 25635-22-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes a quinoline ring and an ester functional group. The combination of these features endows Ethyl 8-quinolinecarboxylate with a range of chemical and physical properties that make it valuable for various applications.

The molecular formula of Ethyl 8-quinolinecarboxylate is C14H11NO2, and its molecular weight is approximately 229.24 g/mol. The compound is typically a white to off-white crystalline solid at room temperature, with a melting point ranging from 100 to 103°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.

In the realm of pharmaceutical research, Ethyl 8-quinolinecarboxylate has shown promise as a potential therapeutic agent. Recent studies have explored its biological activities, including its anti-inflammatory and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that Ethyl 8-quinolinecarboxylate exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Beyond its biological activities, Ethyl 8-quinolinecarboxylate has also been investigated for its potential use in the development of novel materials. The quinoline ring in the molecule provides electronic conjugation, which can be exploited in the design of organic semiconductors and photovoltaic materials. A research team from the University of California, Berkeley, demonstrated that derivatives of Ethyl 8-quinolinecarboxylate could be used to enhance the performance of organic solar cells by improving charge transport properties.

The synthesis of Ethyl 8-quinolinecarboxylate can be achieved through several routes, but one common method involves the esterification of 8-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions and yields high purity product. The synthetic versatility of this compound has led to its widespread use as an intermediate in the synthesis of more complex molecules.

In addition to its synthetic applications, Ethyl 8-quinolinecarboxylate has been studied for its potential role in environmental remediation. Research published in the Journal of Hazardous Materials in 2020 highlighted the ability of certain quinoline derivatives to degrade persistent organic pollutants (POPs) through photocatalytic processes. While further studies are needed to optimize this approach, these findings suggest that Ethyl 8-quinolinecarboxylate and related compounds could play a role in developing sustainable solutions for environmental challenges.

The safety profile of Ethyl 8-quinolinecarboxylate is an important consideration for both industrial and laboratory settings. While it is generally considered safe when handled properly, it is important to follow standard safety protocols to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound securely.

In conclusion, Ethyl 8-quinolinecarboxylate (CAS No. 25635-22-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental remediation. Its unique chemical structure and versatile properties make it an attractive candidate for further research and development. As new studies continue to uncover additional uses and benefits, the importance of this compound in various scientific fields is likely to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25635-22-7)Ethyl 8-quinolinecarboxylate
A26298
Purity:99%
Quantity:1g
Price ($):182.0
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